molecular formula C6H8N2O3 B2624451 (5-Methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-YL)acetic acid CAS No. 915919-78-7

(5-Methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-YL)acetic acid

Cat. No. B2624451
CAS RN: 915919-78-7
M. Wt: 156.141
InChI Key: PHEYRMKCBVDPSN-UHFFFAOYSA-N
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Description

“(5-Methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-YL)acetic acid” is a chemical compound that belongs to the class of pyrazoles . Pyrazoles are heterocyclic compounds with a five-membered ring that contains two nitrogen atoms and three carbon atoms . They have been reported to possess many biological activities .


Synthesis Analysis

The synthesis of pyrazole derivatives often involves the reaction of hydrazines with 1,3-diketones . For instance, the reaction of ethyl 3-oxo-2-(2-arylhydrazono)butanoates with thiosemicarbazide can yield 3-Methyl-5-oxo-4-(2-arylhydrazono)-4,5-dihydro-1H-pyrazole-1-carbothioamides .


Molecular Structure Analysis

The molecular structure of “this compound” was confirmed by means of elemental analysis, mass-, nuclear magnetic resonance, and infrared spectroscopy .


Chemical Reactions Analysis

Pyrazole derivatives can undergo a variety of chemical reactions to form different compounds. For example, they can react with a diversity of hydrazonoyl chlorides as well as bromoacetyl derivatives to form a variety of thiazolyl-pyrazole derivatives .

Scientific Research Applications

MOPAA has a wide range of applications in scientific research. It has been used as a reagent in organic synthesis, as a starting material in the synthesis of pharmaceuticals, and as a substrate in biochemical and physiological studies. MOPAA has also been used in the synthesis of various heterocyclic compounds, such as pyrazolones, pyrazoles, and quinolines. It has also been used in the synthesis of various drugs, such as anti-inflammatory drugs, antifungal drugs, and anti-cancer drugs.

Mechanism of Action

MOPAA is an organic compound with a wide range of applications in scientific research. It is an important building block for many organic compounds, and has been used in various fields such as organic synthesis, biochemistry, and pharmacology. MOPAA has been found to act as a substrate for various enzymes, such as acetyl-CoA carboxylase, pyruvate carboxylase, and pyruvate dehydrogenase. It also acts as an inhibitor of various enzymes, such as acetyl-CoA carboxylase, pyruvate carboxylase, and pyruvate dehydrogenase.
Biochemical and Physiological Effects
MOPAA has been found to have several biochemical and physiological effects. It has been found to increase the production of acetyl-CoA, which is an important intermediate in the synthesis of fatty acids and cholesterol. MOPAA has also been found to inhibit the activity of acetyl-CoA carboxylase, which is an enzyme involved in the synthesis of fatty acids. In addition, MOPAA has been found to increase the production of pyruvate, which is an important intermediate in the synthesis of glucose.

Advantages and Limitations for Lab Experiments

MOPAA has several advantages for use in lab experiments. It is relatively inexpensive and easy to obtain, and can be used in a wide variety of applications. It is also relatively stable and can be stored for long periods of time. However, there are some limitations to using MOPAA in lab experiments. It is a relatively reactive compound, and can easily react with other compounds in the reaction mixture. In addition, it is not very soluble in water, and can form insoluble precipitates in the reaction mixture.

Future Directions

There are several potential future directions for research involving MOPAA. It could be used as a substrate for the synthesis of various heterocyclic compounds, such as pyrazolones, pyrazoles, and quinolines. It could also be used as a starting material in the synthesis of various drugs, such as anti-inflammatory drugs, antifungal drugs, and anti-cancer drugs. In addition, it could be used in the synthesis of various polymers, such as polyurethanes and polyamides. Finally, it could be used in the synthesis of various materials, such as nanomaterials and biomaterials.

Synthesis Methods

MOPAA can be synthesized in several different ways. One method involves the reaction of ethyl acetoacetate and ethyl pyrazole-3-carboxylate in the presence of sodium ethoxide. This reaction produces MOPAA in a yield of around 70-80%. Another method involves the reaction of ethyl acetoacetate and ethyl pyrazole-3-carboxylate in the presence of sodium ethoxide and lithium bromide. This reaction produces MOPAA in a yield of around 80-90%.

properties

IUPAC Name

2-(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O3/c1-3-4(2-5(9)10)6(11)8-7-3/h2H2,1H3,(H,9,10)(H2,7,8,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHEYRMKCBVDPSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NN1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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